molecular formula C21H28BrNO3 B1663435 Methylbenactyzium bromide CAS No. 3166-62-9

Methylbenactyzium bromide

Cat. No.: B1663435
CAS No.: 3166-62-9
M. Wt: 422.4 g/mol
InChI Key: DKMVJQCQTCLYIF-UHFFFAOYSA-M
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Description

Methylbenactyzium bromide is a chemical compound with the molecular formula C₂₁H₂₈BrNO₃. It is known for its role as a muscarinic acetylcholine receptor (mAChR) inhibitor. This compound is used in various scientific and medical applications, particularly for its spasmolytic properties, which make it useful in the treatment of gastrointestinal ulcers .

Mechanism of Action

Target of Action

Methylbenactyzium bromide primarily targets the muscarinic acetylcholine receptors (mAChRs) . These receptors play a crucial role in transmitting signals in the nervous system and are involved in various physiological functions.

Mode of Action

As an inhibitor of mAChRs , this compound works by blocking the action of acetylcholine, a neurotransmitter, at these receptor sites . This inhibition disrupts the normal functioning of the nervous system, leading to various downstream effects.

Result of Action

The inhibition of mAChRs by this compound can lead to a variety of molecular and cellular effects. For instance, it has been used as a spasmolytic for the treatment of gastrointestinal ulcers . By blocking the action of acetylcholine, it can reduce muscle spasms in the gastrointestinal tract.

Biochemical Analysis

Biochemical Properties

Methylbenactyzium bromide is a muscarinic acetylcholine receptor (mAChR) inhibitor . It interacts with these receptors, which play a critical role in various biochemical reactions. The inhibition of these receptors by this compound can alleviate muscle spasms and reduce secretions .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by targeting the muscarinic acetylcholine receptors in smooth muscles and glands . By inhibiting these receptors, this compound can impact cell signaling pathways and cellular metabolism, leading to muscle relaxation and reduced secretions .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, specifically the muscarinic acetylcholine receptors. By inhibiting the binding of acetylcholine, a neurotransmitter that facilitates communication between nerves and muscles, to its receptors, this compound prevents muscle contractions and gland secretions .

Temporal Effects in Laboratory Settings

It is known that the compound’s effects can change over time, potentially due to factors such as the compound’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models

Metabolic Pathways

As a muscarinic acetylcholine receptor inhibitor, it likely interacts with enzymes or cofactors related to these receptors .

Transport and Distribution

Given its role as a muscarinic acetylcholine receptor inhibitor, it may interact with transporters or binding proteins related to these receptors .

Subcellular Localization

Given its role as a muscarinic acetylcholine receptor inhibitor, it may be localized to areas where these receptors are present .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methylbenactyzium bromide can be synthesized through a series of chemical reactions involving the esterification of diethylaminoethanol with diphenylacetic acid, followed by quaternization with methyl bromide. The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and pH to maximize yield and minimize impurities. The final product is then purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: Methylbenactyzium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methylbenactyzium bromide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Methylbenactyzium bromide is unique due to its specific chemical structure, which provides a balance of efficacy and safety in its applications. Its ability to selectively inhibit mAChRs makes it a valuable tool in both research and clinical settings .

Properties

IUPAC Name

diethyl-[2-(2-hydroxy-2,2-diphenylacetyl)oxyethyl]-methylazanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28NO3.BrH/c1-4-22(3,5-2)16-17-25-20(23)21(24,18-12-8-6-9-13-18)19-14-10-7-11-15-19;/h6-15,24H,4-5,16-17H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKMVJQCQTCLYIF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](C)(CC)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

13473-61-5 (Parent)
Record name Methylbenactyzium bromide [INN:JAN]
Source ChemIDplus
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DSSTOX Substance ID

DTXSID2046832
Record name Benzactyzine methobromide
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Molecular Weight

422.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3166-62-9
Record name Ethanaminium, N,N-diethyl-2-[(2-hydroxy-2,2-diphenylacetyl)oxy]-N-methyl-, bromide (1:1)
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Record name Methylbenactyzium bromide [INN:JAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gastrimade
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11525
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Record name Benzactyzine methobromide
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Record name Methylbenactyzium bromide
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Record name METHYLBENACTYZIUM BROMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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